molecular formula C22H21N5O2S B2576766 N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894043-56-2

N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2576766
M. Wt: 419.5
InChI Key: MAMQMKNSEWKGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

1. Antiproliferative and Anticancer Activity

Compounds structurally related to N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have demonstrated significant antiproliferative and anticancer effects. For instance, a compound with a similar structure showed remarkable anticancer effects and was modified by replacing the acetamide group with an alkylurea moiety. This modification retained its antiproliferative activity against various cancer cell lines and exhibited potent inhibitory activity against PI3Ks and mTOR. The modification also resulted in a dramatic reduction in acute oral toxicity and was effective in inhibiting tumor growth in a mice model, suggesting potential as an anticancer agent with low toxicity (Wang et al., 2015).

Additionally, a series of new N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, akin to the structure , were synthesized and tested for inhibition activity against the HCT 116 cancer cell line. Some compounds demonstrated active properties with IC50 values ranging from 70 to 90 µg mL-1, indicating potential in cancer treatment (Kumar et al., 2019).

2. Antimicrobial Activity

Compounds resembling the structure of N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown promising antimicrobial activities. For example, derivatives of 1,2,4-triazoles and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which are structurally related, were synthesized and exhibited significant antimicrobial activity, indicating their potential use in antimicrobial treatments (Abbady, 2014).

Moreover, a variety of heterocycles incorporating a thiadiazole moiety, similar to the chemical structure , were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates their potential use in pest control and agricultural applications (Fadda et al., 2017).

3. Antioxidant Properties

Derivatives of the compound have also been evaluated for their antioxidant properties. Specifically, compounds bearing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety and a 2,6-dimethoxy-4-(methoxymethyl)phenol moiety were synthesized and evaluated for their antioxidant abilities. These derivatives demonstrated significant antioxidant potential in assays, with some compounds showing higher antioxidant abilities than ascorbic acid, suggesting their potential application as antioxidant agents in various fields (Shakir et al., 2017).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-4-7-16(8-5-14)17-9-11-20-24-25-22(27(20)26-17)30-13-21(28)23-18-12-15(2)6-10-19(18)29-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMQMKNSEWKGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)C)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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